2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its fused triazolo-pyrimidine core, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the chloromethylphenoxy group. The final steps involve the formation of the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Temozolomide: A compound with a similar triazolo-pyrimidine core, used as an anticancer agent.
Phenylethylamine derivatives: Compounds with structural similarities that exhibit various biological activities.
Properties
Molecular Formula |
C24H17ClN6O2 |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H17ClN6O2/c1-15-7-9-19(25)21(11-15)32-13-17-8-10-20(33-17)22-28-24-18-12-27-31(16-5-3-2-4-6-16)23(18)26-14-30(24)29-22/h2-12,14H,13H2,1H3 |
InChI Key |
HMARFXJUNOWZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6 |
Origin of Product |
United States |
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